molecular formula C7H16S B1329534 3-Ethylpentane-3-thiol CAS No. 5827-80-5

3-Ethylpentane-3-thiol

Cat. No. B1329534
CAS RN: 5827-80-5
M. Wt: 132.27 g/mol
InChI Key: RZMDDQFQBIBLDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-ethylpentane-3-thiol is not explicitly detailed in the provided papers. However, the synthesis of similar compounds can be inferred. For example, the synthesis of 3-methyl-3-ethoxy-pentane, a related ether compound, involves etherification reactions of C6 tertiary olefins with ethanol, as described in the study of the coupled reaction network of its synthesis . Similarly, thiol equivalents have been used in thia-Michael addition reactions under solvent-free conditions, which could potentially be adapted for the synthesis of 3-ethylpentane-3-thiol .

Molecular Structure Analysis

While the molecular structure of 3-ethylpentane-3-thiol is not directly analyzed, the molecular structure of a related compound, 3,3-diethylpentane (tetraethylmethane), has been determined using electron diffraction and ab initio calculations . This study found significant distortion from regular tetrahedral coordination at the central carbon atom, which could suggest that 3-ethylpentane-3-thiol may also exhibit some degree of structural distortion due to the presence of the thiol group.

Chemical Reactions Analysis

The chemical reactions involving thiols or thiol equivalents are well-documented in the provided papers. Thia-Michael addition reactions using thiol equivalents have been shown to proceed under solvent-free conditions, leading to the formation of beta-keto sulfides . Additionally, thioacetalization reactions using non-thiolic, odorless propane-1,3-dithiol equivalents have been performed under acid-promoted, solvent-free conditions . These reactions could be relevant to the chemical behavior of 3-ethylpentane-3-thiol in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-ethylpentane-3-thiol are not directly reported in the papers. However, the analysis of varietal thiols in wine using ethyl propiolate derivatization suggests that thiols can be sensitive to analytical methods and may have low detection limits in various matrices . This could imply that 3-ethylpentane-3-thiol may have similar properties in terms of reactivity and detection in complex mixtures.

Scientific Research Applications

Derivatization in Wine Analysis

Research by Herbst-Johnstone et al. (2013) highlighted the use of derivatization agents, such as ethyl propiolate, for analyzing varietal thiols in wine. This method improved sensitivity and was suitable for oenological purposes, demonstrating a practical application of thiols in the wine industry (Herbst-Johnstone et al., 2013).

Thiol Quantitation in Beer and Hops

Ochiai et al. (2015) developed a method to quantify thiols in beer and hops. This method employed stir bar sorptive extraction with in situ derivatization and gas chromatography-tandem mass spectrometry, revealing insights into the contribution of thiols to the characteristic aroma of beer and hops (Ochiai et al., 2015).

Flavoring and Odorant Thiols from Renewable Resources

Dia et al. (2010) proposed a chemoenzymatic access to thiol compounds, such as ethyl 3-thiobutanoate, for use in flavor and fragrance chemistry. This study highlighted the potential of thiols derived from renewable resources in the flavor and fragrance industry (Dia et al., 2010).

Analytical Methods for Thiol Analysis in Wine

Coetzee et al. (2018) adapted a method for analyzing thiols in white wine, which showed improvements in sensitivity and the number of compounds measured. This adaptation signifies the evolving analytical techniques for thiol analysis in wine research (Coetzee et al., 2018).

Modulation of Wine Aroma

Swiegers et al. (2006) discussed the modulation of volatile thiol and ester aromas by modified wine yeast. This study provides insight into how yeast can influence the production of thiols during fermentation, impacting wine aroma (Swiegers et al., 2006).

Safety And Hazards

The safety data sheet for 3-Ethylpentane-3-thiol indicates that it is a flammable liquid and vapor, and it is harmful if swallowed . Precautions include keeping away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-ethylpentane-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-4-7(8,5-2)6-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMDDQFQBIBLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207001
Record name 3-Ethylpentane-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylpentane-3-thiol

CAS RN

5827-80-5
Record name 3-Ethyl-3-pentanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5827-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylpentane-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005827805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylpentane-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylpentane-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ETHYLPENTANE-3-THIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885ABP6P5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y TSUDA, S HSOI, A NAKAI, Y SAKAI… - Chemical and …, 1991 - jstage.jst.go.jp
… The carbomethoxy group of this compound was removed by the CaClz—dimethyl sulfoxide—3-ethylpentane-3—thiol method to give the enone 4 (70—80%) which isomerized to the …
Number of citations: 43 www.jstage.jst.go.jp
JV Comasseto, AS Guarezemini - thieme-connect.com
… Reaction of calcium amide with 3-ethylpentane-3-thiol in pyridine gives calcium 3-ethyl… (47) is prepared by reaction of strontium amide with 3-ethylpentane-3-thiol (Scheme 35).[83] …
Number of citations: 0 www.thieme-connect.com
AJ Bloodworth, D Crich, T Melvin - Journal of the Chemical Society …, 1990 - pubs.rsc.org
… Thus the 0-acyl thiohydroxamate (2) was allowed to react with itself (Scheme 2, paths i and ii), with tetrachloromethane * (Scheme 2 path iii), and with 3-ethylpentane-3-thiol (Scheme 2 …
Number of citations: 7 pubs.rsc.org
DESS DE CHIMIE - The Bartonian Legacy, 2000 - books.google.com
… Eventually, I did synthesize the considerably less offensive 3-ethylpentane-3-thiol but, as the preparation involved bubbling hydrogen sulfide through sulfuric acid solutions of the …
Number of citations: 2 books.google.com
BA Tkachenko, NA Fokina, LV Chernish… - Organic …, 2006 - ACS Publications
Treatment of acyclic as well as polycyclic tertiary mono- and dihydroxy hydrocarbon derivatives with thiourea in the presence of hydrobromic and acetic acid represents a convenient one…
Number of citations: 89 pubs.acs.org
D Crich - The Bartonian Legacy, 2000 - World Scientific
… Eventually, I did synthesize the considerably less offensive 3-ethylpentane-3-thiol but, as the preparation involved bubbling hydrogen sulfide through sulfuric acid solutions of the …
Number of citations: 0 www.worldscientific.com

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